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Compound of Interest

Compound Name: 15-LOX-1 inhibitor 1

Cat. No.: B10783248 Get Quote

This technical guide provides an in-depth exploration of the pharmacokinetic properties of

ML351, a potent and selective inhibitor of human 15-lipoxygenase-1 (15-LOX-1).[1][2][3] 15-

LOX-1 is a lipid-peroxidizing enzyme implicated in the pathophysiology of various diseases,

including cancer, atherosclerosis, and neurodegenerative conditions like stroke.[1][2] As such,

inhibitors like ML351 are valuable tools for probing the enzyme's biological function and

represent potential therapeutic leads.[1][2] This document is intended for researchers,

scientists, and drug development professionals, offering a consolidated resource on the

absorption, distribution, metabolism, and excretion (ADME) profile of ML351, detailed

experimental methodologies, and visual representations of associated biological pathways and

workflows.

Data Presentation: Quantitative Pharmacokinetic
Profile
The pharmacokinetic properties of ML351 have been characterized through a series of in vitro

and in vivo studies. The data reveals a compound with excellent cell permeability and brain

penetration, though with some liabilities in solubility and metabolic stability.[1]

Table 1: In Vitro ADME & Physicochemical Properties of ML351
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Parameter Value Species/Matrix Notes

Potency (IC₅₀) 200 nM Human 15-LOX-1
Demonstrates potent

inhibition.[1][2]

Selectivity >250-fold
vs. 5-LOX, 12-LOX,

15-LOX-2, COX-1/2

Highly selective

against related

enzymes.[1][2]

Molecular Weight 249 Da N/A
Favorable low

molecular weight.[1]

Log D (pH 7.4) 2.6 N/A

Indicates good

lipophilicity for

permeability.[1]

Aqueous Solubility 1.2 µM PBS Buffer

Low aqueous

solubility is a noted

liability.[1]

PAMPA Permeability Favorable N/A

Suggests good

passive membrane

permeability.[1]

Caco-2 Permeability >1.5 x 10⁻⁶ cm/s N/A

Indicates good

intestinal permeability.

[1]

Efflux Ratio 0.7 Caco-2 cells

Suggests ML351 is

not a substrate for P-

glycoprotein.[1]

Plasma Stability Stable Mouse

No significant

degradation observed

in mouse plasma.[1]

Microsomal Stability

(t₁/₂)
18 minutes Rat Liver Microsomes Moderate stability.[1]

Microsomal Stability

(t₁/₂)
5.5 minutes

Mouse Liver

Microsomes

Low stability,

suggesting rapid

metabolism.[1]
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CYP Inhibition (10

µM)

10.3% (2D6), 3.5%

(3A4)
Human

Minimal inhibition of

major CYP isoforms.

[1]

Table 2: In Vivo Pharmacokinetic Parameters of ML351 in Mouse

Parameter Plasma Brain Notes

Half-life (t₁/₂) ~ 1 hour ~ 1 hour
Relatively fast

clearance.[1]

Max Concentration

(Cₘₐₓ)
13.8 µM 28.8 µM

Achieves

concentrations well

above the in vitro IC₅₀.

[1]

Brain/Plasma Ratio 2.8 N/A

Demonstrates

excellent blood-brain

barrier permeability.[1]

Experimental Protocols
The following sections detail the methodologies used to generate the pharmacokinetic data for

ML351.

1. Microsomal Stability Assay

Objective: To determine the rate of metabolism of a compound by liver microsomes,

providing an estimate of its intrinsic clearance.

Methodology:

Liver microsomes (from mouse, rat, or human) are thawed on ice.

A reaction mixture is prepared containing phosphate buffer (pH 7.4), the test compound

(ML351), and liver microsomes.

The mixture is pre-incubated at 37°C.
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The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating solution.

Control incubations are run in the absence of NADPH to check for non-CYP-mediated

degradation.[1]

Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an

internal standard.

Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-

MS/MS to quantify the remaining parent compound.

The half-life (t₁/₂) is calculated from the slope of the natural log of the percent remaining

compound versus time.[4]

2. Plasma Stability Assay

Objective: To assess the stability of a compound in plasma, identifying susceptibility to

degradation by plasma enzymes like esterases and hydrolases.[5]

Methodology:

The test compound (ML351) is added to a 96-well plate containing plasma from the

species of interest (e.g., mouse).[5]

The plate is incubated at 37°C with gentle agitation.[5]

Aliquots are withdrawn at specified time points (e.g., 0, 15, 30, 60, 120 minutes).[5]

The reaction in each aliquot is stopped by adding a quenching solution (e.g., cold

acetonitrile with an internal standard).[5]

Precipitated proteins are removed by centrifugation.

The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent

compound remaining over time.

The percentage of the compound remaining at the final time point is reported.
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3. Caco-2 Permeability Assay

Objective: To assess a compound's intestinal permeability and determine if it is a substrate

for efflux transporters like P-glycoprotein (P-gp).

Methodology:

Caco-2 cells are seeded onto a semi-permeable membrane in a transwell plate and

cultured for ~21 days to form a differentiated monolayer.

For apical-to-basolateral (A-B) permeability, the test compound is added to the apical

(donor) side. Samples are collected from the basolateral (receiver) side over time.

For basolateral-to-apical (B-A) permeability, the compound is added to the basolateral

side, and samples are collected from the apical side.

The concentration of the compound in the collected samples is quantified by LC-MS/MS.

The apparent permeability coefficient (Papp) is calculated.

The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio

greater than 2 typically indicates the compound is a substrate for an efflux transporter.[1]

4. In Vivo Pharmacokinetic Study

Objective: To determine key pharmacokinetic parameters like half-life, maximum

concentration, and bioavailability in a living organism.

Methodology:

The test compound, ML351, is administered to a cohort of animals (e.g., mice) via a

specific route (e.g., intraperitoneal injection).[1]

Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24

hours) post-dosing.

For brain penetration studies, animals are euthanized at each time point, and both blood

and brain tissue are collected.
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Plasma is separated from the blood samples. Brain tissue is homogenized.

The concentration of ML351 in the plasma and brain homogenate is quantified using a

validated LC-MS/MS method.[6]

Pharmacokinetic parameters (t₁/₂, Cₘₐₓ, AUC) are calculated using non-compartmental

analysis software.[6]

Mandatory Visualizations
15-LOX-1 Signaling in Pathophysiology

The 15-LOX-1 enzyme metabolizes polyunsaturated fatty acids, primarily arachidonic acid (AA)

and linoleic acid, to produce bioactive lipid mediators. These products are involved in

modulating inflammatory responses and oxidative stress, which are key drivers in diseases like

atherosclerosis and ischemic stroke.[2][7] Inhibition of 15-LOX-1 by compounds like ML351 is a

therapeutic strategy to mitigate these pathological processes.[1]
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Canonical 15-LOX-1 signaling pathway and point of inhibition.

Pharmacokinetic Evaluation Workflow

The development and characterization of a chemical probe like ML351 follow a logical

progression from initial screening to in vivo validation. This workflow ensures that compounds

are systematically evaluated for their drug-like properties before being advanced into more

complex and resource-intensive animal models.
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A typical workflow for the pharmacokinetic evaluation of a chemical probe.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 -
Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf
[ncbi.nlm.nih.gov]

2. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. selleckchem.com [selleckchem.com]

4. Plasma Protein Binding, Biostability, Metabolite Profiling, and CYP450 Phenotype of
TPB15 Across Different Species: A Novel Smoothened Inhibitor for TNBC Therapy - PMC
[pmc.ncbi.nlm.nih.gov]

5. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

6. diabetesjournals.org [diabetesjournals.org]

7. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Pharmacokinetics of the 15-LOX-1 Inhibitor: ML351 - A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10783248#exploring-the-pharmacokinetics-of-15-lox-
1-inhibitor-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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